4-Amino-3-chloro-2-hydroxybenzoic acid
Overview
Description
4-Amino-3-chloro-2-hydroxybenzoic acid is a compound that belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .
Synthesis Analysis
The synthesis of 4-Amino-3-chloro-2-hydroxybenzoic acid can be achieved through a process that involves contacting a p-halobenzoic acid with nitric acid in an acidic reaction medium under conditions such that a 3-nitro-4-halobenzoic acid is prepared . This is then contacted with an alkali metal hydroxide in a reaction medium under conditions such that the halo moiety is replaced with a hydroxide moiety, to prepare a 3-nitro-4-hydroxybenzoic acid, or salt thereof . The 3-nitro-4-hydroxybenzoic acid is then reduced under conditions such that a 4-hydroxy-3-aminobenzoic acid is prepared .Molecular Structure Analysis
The molecular structure of 4-Amino-3-chloro-2-hydroxybenzoic acid is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The key substrate for the P450 enzymes involved in the biaryl and biaryl ether formation is 2,4-dichlorophenol, which in turn is derived from the precursor 3-chloro-4-hydroxybenzoic acid .Physical And Chemical Properties Analysis
4-Amino-3-chloro-2-hydroxybenzoic acid is a yellow-brown to brown crystalline powder . It is stable at room temperature in closed containers under normal storage and handling conditions .Scientific Research Applications
1. Versatile Intermediate for Bioproducts
4-Hydroxybenzoic acid, a similar compound to 4-Amino-3-chloro-2-hydroxybenzoic acid, has been identified as a promising intermediate for producing value-added bioproducts with applications in various fields such as food, cosmetics, pharmacy, and fungicides. Biosynthetic techniques and synthetic biology approaches have been developed to address the increasing demand for high-value bioproducts using 4-HBA as the starting feedstock (Wang et al., 2018).
2. Photodecomposition Studies
Research on chlorobenzoic acids, including 4-chlorobenzoic acid which is structurally similar to 4-Amino-3-chloro-2-hydroxybenzoic acid, shows that ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids. This process has implications for environmental remediation and chemical transformations (Crosby & Leitis, 1969).
3. Rhodium-Catalyzed Oxidative Coupling
The oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system has been explored. This process is efficient for producing 8-substituted isocoumarin derivatives, which have potential applications in solid-state fluorescence (Shimizu et al., 2009).
4. Crystal Engineering for Modified Mechanical Properties
Crystal engineering has been used to modify the mechanical properties of pharmaceutical crystals, such as voriconazole, by making cocrystals and salts with substances including 4-hydroxybenzoic acid. This has applications in improving the hardness and stability of pharmaceutical compounds (Sanphui et al., 2015).
Safety and Hazards
Mechanism of Action
- The primary target of 4-Amino-3-chloro-2-hydroxybenzoic acid is 3-hydroxyanthranilate 3,4-dioxygenase (encoded by the gene nbaC). This enzyme catalyzes the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde, which spontaneously cyclizes to quinolinate .
Target of Action
properties
IUPAC Name |
4-amino-3-chloro-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,10H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPECHGGOGWVDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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